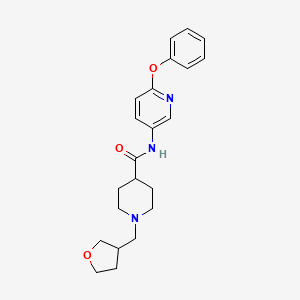
3-allyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 3-allyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it may act by inhibiting various enzymes and pathways involved in disease progression. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with the development of various diseases. It has also been shown to enhance immune function and improve insulin sensitivity, making it a potential candidate for the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-allyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments are its low toxicity and high selectivity. However, its limitations include its poor solubility in water and its instability under certain conditions.
Orientations Futures
The potential future directions for the research on 3-allyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one are vast. Some of the possible future directions include:
1. Further studies on its mechanism of action and its specific targets in various diseases.
2. Exploration of its potential applications in the treatment of metabolic disorders, such as diabetes and obesity.
3. Investigation of its potential as a novel antimicrobial and antifungal agent.
4. Development of novel formulations and delivery systems to improve its solubility and stability.
5. Exploration of its potential as a chemopreventive agent in the prevention of cancer.
Conclusion:
In conclusion, 3-allyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a promising compound with potential applications in various fields of scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Further research is needed to explore its full potential and develop novel applications for this compound.
Méthodes De Synthèse
The synthesis of 3-allyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be achieved through the reaction of 2-methylbenzaldehyde with thiourea and allyl bromide in ethanol. This reaction produces the desired compound in good yields and purity.
Applications De Recherche Scientifique
The potential applications of 3-allyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one in scientific research are vast. This compound has been studied for its antibacterial, antifungal, and anticancer properties. It has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
(5E)-5-[(2-methylphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS2/c1-3-8-15-13(16)12(18-14(15)17)9-11-7-5-4-6-10(11)2/h3-7,9H,1,8H2,2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDNHFJJMAKDOP-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-Methylphenyl)methylidene]-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-cyclohexyl-4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6139262.png)
![7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6139269.png)
![2-ethoxyethyl 4-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B6139277.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6139278.png)
![4-(2-chloro-6-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139280.png)
![7-(4-isopropylbenzyl)-2-[5-(methoxymethyl)-2-furoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6139290.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6139291.png)
![4-[4-(allyloxy)phenyl]-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139293.png)
![2-(1-benzofuran-2-ylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6139301.png)
![2-methoxy-2-phenyl-N-(1-{1-[(5-propyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6139314.png)
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B6139324.png)

![5-{1-[(6-phenoxy-3-pyridinyl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6139335.png)
![N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B6139348.png)